GSK2239633A
Overview
Description
Preparation Methods
The synthesis of GSK-2239633 involves multiple steps, including the formation of the indazole scaffold, which is a crucial component of the compound. The synthetic route typically involves the reaction of 5-chloro-2-thiophenesulfonamide with 4-methoxy-1H-indazole-1-methanamine under controlled conditions . Industrial production methods for GSK-2239633 are not widely documented, but the synthesis generally follows standard organic synthesis protocols involving multiple purification steps to ensure high purity .
Chemical Reactions Analysis
GSK-2239633 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring can lead to the formation of indazole N-oxide derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study the CCR4 receptor and its role in various biological processes.
Biology: Investigated for its effects on immune cell signaling and chemotaxis.
Medicine: Explored as a potential therapeutic agent for treating asthma, allergic inflammation, and other inflammatory diseases
Industry: Utilized in the development of new drugs targeting the CCR4 receptor.
Mechanism of Action
GSK-2239633 exerts its effects by binding to the CCR4 receptor, which is primarily expressed on T-helper 2 (Th2) cells. This binding inhibits the interaction between CCR4 and its ligands, such as thymus and activation-regulated chemokine (TARC), thereby blocking the downstream signaling pathways involved in inflammation and immune cell recruitment . The compound acts as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that reduces receptor activity .
Comparison with Similar Compounds
GSK-2239633 is unique due to its high selectivity and potency as a CCR4 antagonist. Similar compounds include:
GSK-2292767: Another CCR4 antagonist developed by GSK, primarily for treating asthma and chronic obstructive pulmonary disease (COPD).
Nemiralisib: A selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), also developed by GSK for asthma and COPD.
These compounds share similar therapeutic targets but differ in their specific mechanisms of action and clinical applications.
Biological Activity
GSK2239633A is a selective antagonist of the C-C chemokine receptor type 4 (CCR4), which plays a significant role in various immunological processes, particularly in the recruitment of T helper type 2 (Th2) cells. This article delves into the biological activity of this compound, summarizing its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of CCR4 and Its Role
CCR4 is a G protein-coupled receptor primarily expressed on Th2 lymphocytes and regulatory T cells. It is activated by chemokines such as CCL17 (TARC) and CCL22 (MDC), which are involved in immune responses and inflammation. The modulation of CCR4 activity has therapeutic potential in conditions like asthma, allergic rhinitis, and certain cancers due to its role in T-cell trafficking and activation .
Pharmacodynamics
This compound has demonstrated notable pharmacodynamic properties, primarily through its ability to inhibit TARC-induced signaling pathways. The compound effectively blocks TARC from activating CCR4, which is crucial for Th2 cell chemotaxis.
Key Findings:
- Inhibition Potency : In vitro studies revealed that this compound inhibited the binding of radiolabeled TARC to human CCR4 with a pIC50 value of 7.96 ± 0.11, indicating strong binding affinity .
- Functional Assays : It was shown to inhibit TARC-induced increases in F-actin content in isolated human CD4+ CCR4+ T-cells with a pA2 value of 7.11 ± 0.29 .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies, highlighting its absorption, distribution, metabolism, and excretion (ADME) properties.
Key Pharmacokinetic Parameters:
- Half-life : The terminal elimination half-life () was approximately 13.5 hours following intravenous administration.
- Bioavailability : Oral bioavailability was found to be low, with a maximum value of only 16% .
- Food Effect : The systemic exposure to this compound increased when taken with food, as assessed by changes in area under the curve (AUC) and maximum concentration (Cmax) .
Parameter | Value |
---|---|
Half-life () | 13.5 hours |
Maximum Concentration (Cmax) | Rapidly achieved at 1.0–1.5 hours post-dose |
Bioavailability | Max 16% |
Clinical Studies
This compound has undergone clinical evaluation for safety and efficacy:
- Study Design : A randomized, double-blind, placebo-controlled study assessed the safety and tolerability of this compound in healthy male subjects .
- Adverse Events : The incidence of adverse events was noted to be higher following oral administration compared to intravenous dosing; however, most events were mild or moderate in intensity .
Case Study Insights
In one notable case study involving Brown-Norway rats sensitized to ovalbumin, this compound demonstrated a dose-dependent reduction in histopathological markers associated with inflammation following antigen challenge. This suggests potential therapeutic effects in allergic responses .
Properties
IUPAC Name |
N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O5S2/c1-24(2,31)23(30)26-13-15-6-4-7-16(12-15)14-29-17-8-5-9-18(34-3)21(17)22(27-29)28-36(32,33)20-11-10-19(25)35-20/h4-12,31H,13-14H2,1-3H3,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVTHHGQMUPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=CC=C1)CN2C3=C(C(=CC=C3)OC)C(=N2)NS(=O)(=O)C4=CC=C(S4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031224 | |
Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240516-71-5 | |
Record name | GSK-2239633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240516715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[3-[[3-[[(5-Chloro-2-thienyl)sulfonyl]amino]-4-methoxy-1H-indazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-2239633 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07ODS257BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GSK2239633A interact with CCR4 and what are the downstream effects?
A: this compound acts as an allosteric antagonist of CCR4, binding to a site distinct from the chemokine binding site. [] This binding prevents the activation of CCR4 by its natural ligands, such as CCL17 and CCL22, thereby inhibiting the downstream signaling cascade responsible for Th2 cell migration. By blocking this process, this compound reduces the influx of Th2 cells into the lungs, mitigating the inflammatory response characteristic of asthma.
Q2: What evidence suggests that this compound could be effective in treating severe asthma, particularly in patients already on high-dose corticosteroids?
A: Research indicates that bronchial explants from severe asthmatics on high-dose corticosteroids release chemokines that attract T-cells, although to a lesser extent than those from steroid-naive asthmatics. [] Importantly, this compound effectively reduced T-cell migration towards these chemokines in vitro. [] This finding suggests that even in the presence of high-dose corticosteroids, CCR4 antagonism by compounds like this compound could provide additional therapeutic benefit by further inhibiting Th2 cell recruitment to the lungs and dampening inflammation in severe asthma.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.